N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide
Description
N'-[(E)-(4-Methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a hydrazide derivative featuring a cyclopropane ring substituted with a phenyl group and a hydrazone moiety linked to a 4-methoxyphenyl group. This compound belongs to the class of Schiff bases, characterized by the presence of an azomethine (-C=N-) group. The 4-methoxyphenyl substituent may enhance solubility and modulate electronic effects, while the cyclopropane ring introduces steric constraints that could influence molecular interactions with biological targets .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
InChI Key |
PLQZKYYTCTWXGP-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-phenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N′-[(E)-(4-Nitrophenyl)methylidene]acetohydrazide Derivatives: The compound 2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide () replaces the cyclopropane with an acetohydrazide chain.
JB Series Azomethines :
JB-2 (2-hydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide) and JB-3 (2-hydroxy-N'-(phenylmethylidene)benzohydrazide) () feature a benzohydrazide core with hydroxyl and methoxy/phenyl substituents. The hydroxyl group in JB-2 and JB-3 may facilitate hydrogen bonding, contrasting with the cyclopropane’s steric bulk in the target compound. These differences highlight how substituents modulate solubility and intermolecular interactions .
Heterocyclic Modifications
- Thiophene-2-carbohydrazide Derivatives: N′-[(E)-(4-Isopropylphenyl)methylene]thiophene-2-carbohydrazide () replaces the cyclopropane with a thiophene ring. The isopropyl group introduces hydrophobicity, differing from the methoxy group’s polarity .
- Pyridine-4-carbohydrazide Analogs: N′-[(E)-(4-Methoxyphenyl)methylidene]pyridine-4-carbohydrazide () substitutes the cyclopropane with a pyridine ring. Pyridine’s nitrogen atom can participate in coordination chemistry, offering distinct binding modes compared to the cyclopropane’s steric hindrance.
Molecular Weight and Solubility
*Estimated based on structural similarity.
Biological Activity
N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide is a compound of interest due to its potential biological activities. This article will explore its structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . It features a cyclopropane ring and hydrazone functional groups, which are significant in determining its biological properties.
Structural Information:
- Molecular Formula:
- SMILES Notation:
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 - InChIKey:
FCHCUNHWCMPCGS-SFQUDFHCSA-N
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes. The specific conditions and reagents used can influence the yield and purity of the final product.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the 4-methoxyphenyl moiety have been studied for their ability to inhibit cancer cell proliferation.
Case Study:
A study conducted using a variety of cancer cell lines demonstrated that compounds related to this compound showed promising results in inhibiting tumor growth. The mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings:
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Results: Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.
Data Tables
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.12848 | 163.2 |
| [M+Na]+ | 291.11042 | 175.9 |
| [M+NH4]+ | 286.15502 | 171.0 |
| [M+K]+ | 307.08436 | 168.0 |
| [M-H]- | 267.11392 | 168.6 |
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N'-[(E)-(4-methoxyphenyl)...] | MCF-7 | 12.5 |
| Related Compound A | HeLa | 15.0 |
| Related Compound B | A549 | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
